

# 2-Methoxy-4-nitroaniline: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: 2-Methoxy-4-nitroaniline

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## Abstract

This technical guide provides an in-depth overview of **2-Methoxy-4-nitroaniline**, a key chemical intermediate in the synthesis of azo dyes and pigments, notably Pigment Yellow 74. The document details the molecule's structure, functional groups, and physicochemical properties. It presents a thorough experimental protocol for its multi-step synthesis from o-methoxyaniline, including acetylation, nitration, and hydrolysis. Furthermore, this guide outlines the metabolic pathway of **2-Methoxy-4-nitroaniline** in biological systems and touches upon its role as an inducer of cytochrome P450 enzymes. All quantitative data is summarized for clarity, and key processes are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding for researchers and professionals in drug development and chemical synthesis.

## Chemical Structure and Functional Groups

**2-Methoxy-4-nitroaniline**, with the chemical formula  $C_7H_8N_2O_3$ , is an aromatic organic compound.<sup>[1]</sup> Its structure consists of a benzene ring substituted with three functional groups: a methoxy group ( $-OCH_3$ ), an amino group ( $-NH_2$ ), and a nitro group ( $-NO_2$ ). The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2-methoxy-4-nitroaniline**.<sup>[2]</sup>

The arrangement of these functional groups on the benzene ring dictates the molecule's chemical reactivity and physical properties. The electron-donating amino and methoxy groups and the electron-withdrawing nitro group influence the aromatic ring's electron density, making it a versatile precursor in various chemical syntheses.

Caption: Structure of **2-Methoxy-4-nitroaniline**.

## Physicochemical Properties

**2-Methoxy-4-nitroaniline** typically appears as a yellow to orange crystalline powder.[3] A summary of its key physicochemical properties is presented in the table below.

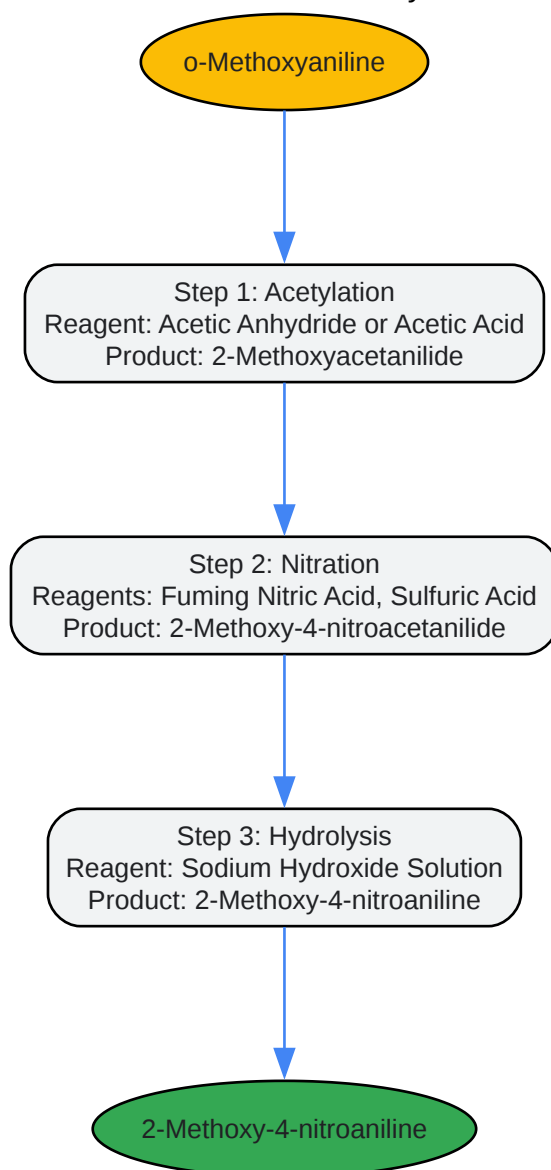
Property	Value	Reference(s)
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	[4]
Molecular Weight	168.15 g/mol	[4]
CAS Number	97-52-9	[4]
Appearance	Yellow to orange crystalline powder	[3]
Melting Point	139-143 °C	[5]
Boiling Point	~337 °C (estimated)	[3]
Density	~1.42 g/cm <sup>3</sup>	[1]
Solubility	Sparingly soluble in water; soluble in ethanol, acetone, and DMSO.	[6]

## Experimental Protocols

### Synthesis of 2-Methoxy-4-nitroaniline

The most common and well-documented method for the synthesis of **2-Methoxy-4-nitroaniline** is a three-step process starting from o-methoxyaniline. This process involves the protection of the amino group by acetylation, followed by nitration of the aromatic ring, and finally deprotection via hydrolysis.[7][8]

## Synthesis Workflow of 2-Methoxy-4-nitroaniline



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Caption: Experimental workflow for the synthesis.

#### Step 1: Acetylation of o-Methoxyaniline

This initial step serves to protect the amino group of o-methoxyaniline to prevent undesired side reactions during the subsequent nitration step.

- Materials: o-Methoxyaniline, Acetic Anhydride (or glacial acetic acid).

- Procedure:
  - In a round-bottom flask equipped with a reflux condenser, add o-methoxyaniline and acetic anhydride.
  - Heat the mixture under reflux for a specified period (e.g., 2-4 hours).
  - Monitor the reaction progress using Thin Layer Chromatography (TLC).
  - Upon completion, cool the reaction mixture and pour it into cold water to precipitate the product, 2-methoxyacetanilide.
  - Collect the solid by filtration, wash with water, and dry.[\[7\]](#)[\[8\]](#)

#### Step 2: Nitration of 2-Methoxyacetanilide

The protected intermediate is then nitrated to introduce the nitro group at the para position relative to the amino group.

- Materials: 2-Methoxyacetanilide, Fuming Nitric Acid, Concentrated Sulfuric Acid.
- Procedure:
  - Dissolve 2-methoxyacetanilide in a suitable solvent, such as glacial acetic acid or concentrated sulfuric acid, and cool the mixture in an ice bath (0-5 °C).
  - Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the low temperature.
  - After the addition is complete, continue stirring the mixture at a low temperature for a designated time.
  - Pour the reaction mixture onto crushed ice to precipitate the nitrated product, 2-methoxy-4-nitroacetanilide.
  - Filter the yellow solid, wash it thoroughly with cold water, and dry.[\[7\]](#)[\[9\]](#)

#### Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide

The final step involves the deprotection of the amino group by hydrolyzing the acetamide.

- Materials: 2-Methoxy-4-nitroacetanilide, Sodium Hydroxide solution.
- Procedure:
  - Suspend 2-methoxy-4-nitroacetanilide in an aqueous solution of sodium hydroxide.
  - Heat the mixture to reflux for approximately 2 hours.
  - The solid will gradually dissolve as the hydrolysis proceeds.
  - Cool the reaction mixture in an ice bath to precipitate the final product, **2-Methoxy-4-nitroaniline**.
  - Collect the yellow crystalline product by filtration, wash with cold water, and dry.<sup>[10]</sup> A high yield of approximately 95% can be expected.<sup>[10]</sup>

## Analytical Characterization

The identity and purity of the synthesized **2-Methoxy-4-nitroaniline** can be confirmed using various analytical techniques:

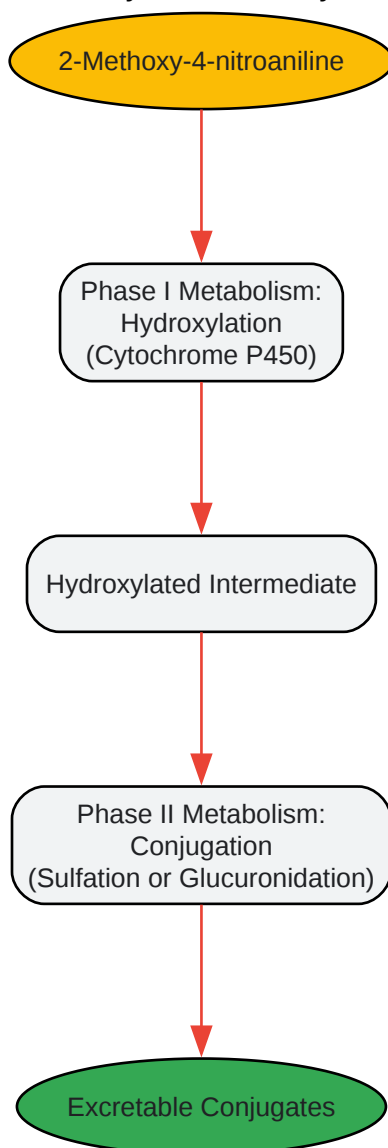
- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
- Gas Chromatography (GC): Can be used to monitor the progress of the synthesis reactions.<sup>[9]</sup>
- Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational frequencies of the functional groups (e.g., N-H, C-O, N-O stretches).<sup>[3]</sup>
- Nuclear Magnetic Resonance (NMR) Spectroscopy (<sup>1</sup>H NMR and <sup>13</sup>C NMR): To confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

# Biological Interactions and Pathways

## Metabolism

In biological systems, **2-Methoxy-4-nitroaniline** undergoes metabolism primarily in the liver. Studies in rats have shown that the main metabolic pathway involves hydroxylation of the phenyl ring, followed by conjugation with sulfate or glucuronic acid to facilitate excretion.

Metabolic Pathway of 2-Methoxy-4-nitroaniline



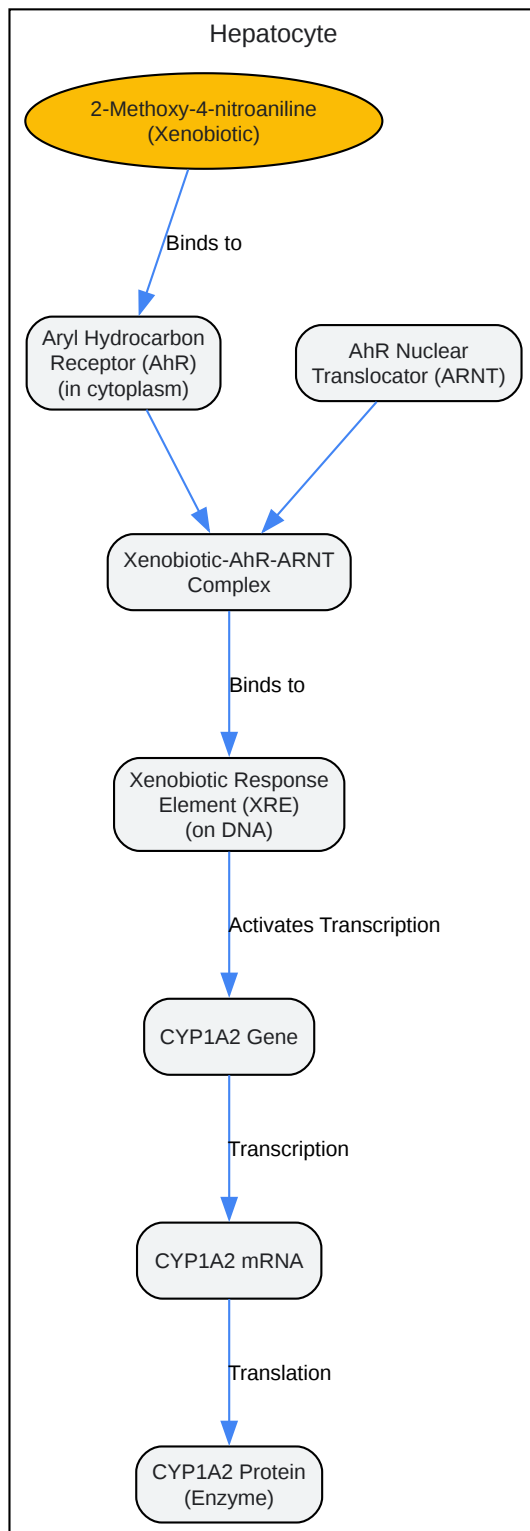
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Caption: Metabolic pathway of **2-Methoxy-4-nitroaniline**.

## Induction of Cytochrome P450 Enzymes

**2-Methoxy-4-nitroaniline** has been identified as a selective inducer of Cytochrome P450 1A2 (CYP1A2) in rat liver.[11] The induction of CYP enzymes is a critical aspect of drug-drug interactions and the metabolism of xenobiotics. The general mechanism involves the activation of nuclear receptors, such as the Aryl Hydrocarbon Receptor (AhR) for CYP1A enzymes, by the inducing agent.

## General Mechanism of Cytochrome P450 Induction by Xenobiotics

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Caption: Induction of Cytochrome P450 by xenobiotics.



This induction can lead to an accelerated metabolism of other drugs or endogenous compounds, potentially altering their efficacy and toxicity. For drug development professionals, understanding the potential of a compound to induce CYP enzymes is crucial for assessing its safety profile and potential for drug interactions.

## Conclusion

**2-Methoxy-4-nitroaniline** is a valuable chemical intermediate with well-defined structural and chemical properties. The synthetic route via acetylation, nitration, and hydrolysis of o-methoxyaniline is a robust and high-yielding process. Its metabolic fate and its ability to induce cytochrome P450 enzymes are important considerations for its application and for the safety assessment of related compounds. This guide provides a foundational understanding for researchers and professionals working with this molecule, offering detailed protocols and visual aids to support further research and development.

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